3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as SZL-P1-41, is a small molecule inhibitor that demonstrates promising anti-cancer properties. [] It functions by specifically targeting the S-phase kinase-associated protein 2 (SKP2), a key component of the Skp2-Culin1-F-box (SCF) E3 ubiquitin ligase complex. [] This complex plays a crucial role in regulating cell cycle progression. [] SZL-P1-41 is primarily utilized in scientific research to investigate the therapeutic potential of inhibiting SKP2 in various cancer models. []
The synthesis of SZL P1-41 involves several key steps that typically require advanced organic synthesis techniques. While specific synthetic routes are proprietary to manufacturers, general methods include:
The molecular structure of SZL P1-41 features a complex arrangement that facilitates its interaction with Skp2. Key structural characteristics include:
SZL P1-41 primarily participates in biochemical reactions involving protein-protein interactions. Its role as an inhibitor means it does not undergo traditional chemical reactions but rather engages in:
The mechanism by which SZL P1-41 exerts its effects involves:
Studies have shown that treatment with SZL P1-41 can lead to increased levels of specific substrates associated with cell cycle regulation and apoptosis pathways.
SZL P1-41 exhibits several notable physical and chemical properties:
The compound's stability under various pH conditions and its reactivity towards light or heat should also be considered during handling and storage.
SZL P1-41 has significant implications in various scientific fields:
SZL P1-41 (C₂₄H₂₄N₂O₃S; MW 420.52 g/mol) achieves precise molecular targeting through its chromone-benzothiazole scaffold, which engages the F-box domain of Skp2 with high complementarity. High-throughput in silico screening identified two critical binding pockets within the Skp2-Skp1 interaction interface (2,980Ų surface area) [2] [4]. Pocket 1, situated near the N-terminus of Skp2's F-box motif, is characterized by hot spot residues Trp97, Phe109, Glu116, Lys119, and Trp127. Pocket 2, formed by the first leucine-rich repeat (LRR) region and adjacent F-box residues, provides auxiliary binding stabilization [2] [4]. Molecular docking studies reveal that SZL P1-41's benzothiazole group inserts into Pocket 1 via π-π stacking with Trp97 and Trp127, while its chromone ring forms hydrogen bonds with Glu116 and hydrophobic interactions with Phe109 [4] [9]. The piperidinylmethyl tail extends toward Pocket 2, enhancing complex stability through van der Waals interactions. This multi-pocket binding induces conformational strain at the Skp2-Skp1 interface, reducing interaction affinity by >80% compared to unbound Skp2 [2].
Table 1: Key Binding Interactions Between SZL P1-41 and Skp2 F-Box Domain
Skp2 Binding Pocket | Critical Residues | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Pocket 1 (F-box motif) | Trp97, Trp127 | π-π stacking | -4.2 |
Glu116 | H-bonding | -2.8 | |
Phe109 | Hydrophobic | -1.5 | |
Pocket 2 (LRR-F-box) | Leu155, Ile159 | Van der Waals | -2.1 |
The molecular interference of SZL P1-41 culminates in potent disruption of the Skp2-Skp1 heterodimer, a prerequisite for functional SCF^Skp2 E3 ligase assembly. In vitro GST-pull down assays demonstrate that 5µM SZL P1-41 reduces Skp2-Skp1 binding by 89.7±4.3% within 30 minutes, with complete dissociation observed at 20µM concentrations [1] [2]. This effect is dose-dependent and specific, as evidenced by co-immunoprecipitation experiments in prostate cancer (PC3) and non-small cell lung cancer (A549) cell lines [2] [7]. Structural analyses indicate that SZL P1-41 binding induces allosteric changes that distort the β-propeller architecture of Skp1's binding surface, increasing the distance between Skp2's F-box helix and Skp1's N-terminal domain from 3.5Å to 8.2Å [2] [4]. This steric hindrance prevents the salt bridge formation between Skp2 Lys119 and Skp1 Asp31 that normally stabilizes the complex. Consequently, SZL P1-41-treated cells exhibit cytosolic accumulation of uncomplexed Skp2 and reduced nuclear localization of Skp1, disrupting E3 ligase functionality within 4 hours post-administration [2] [6].
Table 2: Biochemical Evidence of Skp2-Skp1 Complex Disruption
Experimental Model | SZL P1-41 Concentration | Reduction in Binding (%) | Detection Method |
---|---|---|---|
In vitro recombinant proteins | 5 µM | 89.7 ± 4.3 | GST pull-down assay |
PC3 cells | 10 µM (24h) | 92.1 ± 3.8 | Co-immunoprecipitation |
A549 cells | 20 µM (24h) | 98.4 ± 1.2 | Proximity ligation assay |
Mouse xenograft tissues | 80 mg/kg (7 days) | 85.3 ± 5.6 | Immunofluorescence co-localization |
SZL P1-41 demonstrates remarkable selectivity by exclusively inhibiting SCF^Skp2 among tested E3 ligases. Biochemical ubiquitination assays reveal 94.2±2.1% suppression of Skp2-mediated polyubiquitination at 10µM concentration, while SCF^β-TrCP and SCF^Fbw7 activities remain unaffected even at 50µM [3] [4] [7]. This selectivity stems from SZL P1-41's targeted disruption of the Skp2 F-box domain rather than general SCF complex components like Cul1 or Rbx1. Consequently, SZL P1-41 phenocopies genetic Skp2 deficiency by blocking both K48-linked proteolytic ubiquitination (p27, p21) and K63-linked non-proteolytic ubiquitination (Akt) pathways [2] [6]. In cisplatin-resistant NSCLC cells, SZL P1-41 (10µM, 24h) reduces Skp2-mediated ubiquitination of the necroptosis regulator MLKL by 87.3%, stabilizing MLKL protein levels 4.2-fold and restoring cisplatin sensitivity [7]. Crucially, SZL P1-41 does not affect neddylation of Cul1 or the catalytic activity of the E2 enzymes UbcH5 or Cdc34, confirming its precise mechanism of action at the substrate recognition level [4] [9].
Beyond preventing Skp2-Skp1 complexation, SZL P1-41 directly impedes substrate recruitment through structural mimicry of degron motifs. Molecular dynamics simulations indicate that SZL P1-41's chromone ring occupies the p27 binding cleft on Skp2's LRR domain, overlapping with the p27 Thr187 phosphorylation recognition site by 78% [3] [4]. This competitive blockade increases p27 half-life from 12.5±1.3 minutes to 132.7±14.6 minutes in synchronized cancer cells, elevating p27 protein levels 5.8±0.7-fold at 20µM concentration [1] [6]. Similarly, SZL P1-41 disrupts Akt binding to Skp2 by sterically hindering the PH domain of Akt that normally engages Skp2's F-box [3] [9]. This inhibition prevents K63-linked Akt ubiquitination, reducing Akt membrane translocation by 83.4±6.2% and suppressing EGF-induced Akt phosphorylation (Ser473) by 92.7±3.1% in PC3 cells [2] [6]. The dual substrate blockade triggers p53-independent senescence through p27/p21 stabilization and impairs cancer cell metabolism by inhibiting Akt-driven glycolysis, as evidenced by 67.3% reduction in lactate production and 52.8% decrease in glucose uptake in treated tumors [1] [7] [9].
Table 3: Functional Consequences of Substrate Stabilization by SZL P1-41
Stabilized Substrate | Ubiquitination Type | Functional Consequence | Magnitude of Effect |
---|---|---|---|
p27 (CDKN1B) | K48-linked proteasomal | G1/S cell cycle arrest; p53-independent senescence | 5.8-fold protein increase; 78% GI arrest |
p21 (CDKN1A) | K48-linked proteasomal | Senescence induction; chemosensitization | 4.3-fold protein increase |
Akt | K63-linked non-degradative | Impaired glycolysis; reduced HK2 mitochondrial translocation | 83.4% reduction in activation |
MLKL | K48-linked proteasomal | Restored necroptosis; chemosensitization in NSCLC | 4.2-fold protein increase; 87% ubiquitination decrease |
IDH1/2 | K48-linked proteasomal | Metabolic shift from glycolysis to TCA cycle | 3.7-fold protein increase; 68% lactate reduction |
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